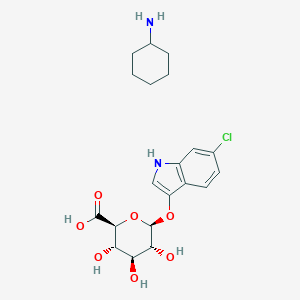

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt

Übersicht

Beschreibung

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound produces a magenta color upon enzymatic cleavage, making it a valuable tool in various biological and chemical assays .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves the reaction of 6-chloro-3-indolyl with beta-D-glucuronic acid in the presence of cyclohexylamine. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Hydrolysis

The primary reaction of 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt is hydrolysis, catalyzed by β-glucuronidase.

-

Reaction Type : Enzymatic Hydrolysis

-

Catalyst : β-glucuronidase

-

Conditions : Physiological conditions (pH 7.0-7.5, 37°C)

During hydrolysis, β-glucuronidase cleaves the glucuronide moiety, resulting in 6-chloro-3-indole and D-glucuronic acid. This process yields a salmon-colored precipitate, which indicates β-glucuronidase activity .

Hydrolysis Reaction Equation:

Factors Influencing Reaction Efficacy

Several environmental factors can influence the efficacy and stability of 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt.

-

Light Sensitivity : The compound is light-sensitive, which can affect its stability .

-

Moisture Sensitivity : It is also sensitive to moisture and must be kept dry .

-

pH and Temperature : Optimal activity occurs under physiological conditions (pH 7.0-7.5, 37°C).

Comparison with Similar Compounds

Other chromogenic substrates with similar applications include:

Wissenschaftliche Forschungsanwendungen

Applications in Research

- Enzyme Substrate

- Cell Biology

- Analytical Chemistry

Study 1: Gene Expression Analysis in Plants

A study conducted by Jefferson et al. (1986) utilized this compound to analyze gene expression in transgenic tobacco plants. The researchers demonstrated that the compound could effectively indicate the expression levels of the GUS reporter gene through colorimetric assays, providing insights into gene regulation mechanisms .

Study 2: Enzymatic Activity Measurement

In a comparative study on the enzymatic activity of β-glucuronidase from different bacterial strains, researchers employed this compound as a substrate. The results indicated varying levels of enzyme activity across strains, highlighting its utility in microbial ecology studies .

Data Table: Comparison of Substrates for β-Glucuronidase

| Substrate Name | Color Produced | Sensitivity | Reference |

|---|---|---|---|

| This compound | Magenta | Light and moisture sensitive | Jefferson et al., 1986 |

| 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt | Indigo blue | Moderate | EMD Millipore |

| 4-Nitrophenyl β-D-glucuronide | Yellow | Low | Sigma-Aldrich |

Wirkmechanismus

The mechanism of action of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its enzymatic cleavage by beta-glucuronidase. The enzyme hydrolyzes the glucuronide bond, releasing the 6-chloro-3-indolyl moiety, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of beta-glucuronidase activity .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is similar to other chromogenic substrates used for detecting beta-glucuronidase activity, such as:

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Produces a blue color upon enzymatic cleavage

5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Also produces a magenta color but has different substituents on the indole ring

6-Chloro-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt: Yields a salmon-colored precipitate upon cleavage

The uniqueness of this compound lies in its specific colorimetric response and its suitability for various assay conditions, making it a versatile tool in scientific research .

Biologische Aktivität

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, commonly referred to as Salmon-Gluc or CHA salt, is a synthetic compound extensively utilized in biochemical assays, particularly for the detection of β-glucuronidase (GUS) activity. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Formula:

- Molecular Formula: C₁₄H₁₄ClN₁O₇

- Appearance: Solid, varying from white to orange or green depending on purity.

Mechanism of Action:

Upon hydrolysis by β-glucuronidase, Salmon-Gluc releases 6-chloro-3-indoxyl (6-CI), which is colorless. In alkaline conditions, 6-CI dimerizes to form a colored indigo derivative, typically appearing salmon pink. This color change facilitates the visual identification of cells or colonies expressing GUS activity, making it a valuable tool in various research applications .

Biological Activity

The biological activity of this compound is primarily linked to its role as a substrate for β-glucuronidase. This enzyme is crucial in the metabolism of drugs and xenobiotics, aiding in their excretion from the body. The compound's chromogenic properties allow researchers to monitor enzymatic activity effectively, which has significant implications in pharmacology and toxicology studies.

Applications in Research

-

Genetic Engineering:

- Salmon-Gluc is employed in the selection of genetically modified organisms (GMOs), where GUS expression indicates successful transformation.

- Environmental Monitoring:

- Clinical Diagnostics:

-

Pathological Studies:

- Variations in β-glucuronidase levels can indicate certain pathological conditions, making Salmon-Gluc a potential biomarker for disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide | Similar indole core | Contains bromine instead of chlorine |

| 4-Methylumbelliferyl-beta-D-glucuronide | Different structure | Commonly used for fluorescence-based assays |

| 7-Hydroxycoumarin-beta-D-glucuronide | Different core | Exhibits fluorescent properties |

While all these compounds serve as substrates for glucuronidases, Salmon-Gluc stands out due to its specific chromogenic response upon cleavage by β-glucuronidase, making it particularly suitable for colorimetric assays .

Research Findings and Case Studies

Recent studies have highlighted the versatility of Salmon-Gluc in various applications:

-

Detection of GUS Gene Expression:

- In plant biology, Salmon-Gluc has been used to monitor GUS gene expression effectively, providing insights into plant genetic modifications .

-

Pharmacological Studies:

- Research has shown that certain pharmaceutical agents can modulate β-glucuronidase activity, thereby affecting the utility of Salmon-Gluc in assays .

- Toxicological Assessments:

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXWVPSZSVEFAI-CYRSAHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.